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Compound of Interest

Compound Name: WP 1122

Cat. No.: B15600854

Houston, TX - While preclinical data and the mechanism of action for WP1122, a novel
glycolysis inhibitor, show promise, detailed quantitative results from its early-phase human
clinical trials are not yet publicly available. Moleculin Biotech, Inc., the developer of WP1122,
has announced the completion of a Phase 1a trial in healthy volunteers but has so far only
provided high-level summaries of the outcomes.

WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), designed to overcome the poor
pharmacological properties of 2-DG. By inhibiting glycolysis, a key metabolic pathway for
rapidly proliferating cancer cells and virus-infected cells, WP1122 is being investigated as a
potential treatment for glioblastoma multiforme (GBM) and viral diseases, including COVID-19.

Mechanism of Action and Preclinical Evidence

WP1122 is engineered to cross the blood-brain barrier, a significant advantage for treating
brain tumors like GBM. Once inside the target cells, it is converted to its active form, 2-DG,
which then disrupts the normal glucose metabolism, leading to energy depletion and cell death
in highly glycolytic cells.

Preclinical studies have demonstrated the potential of WP1122. In vitro experiments on
glioblastoma cell lines have shown significant cytotoxic effects. Animal models of GBM have
indicated that WP1122 can increase survival and achieve higher concentrations of 2-DG in the
brain compared to the administration of 2-DG itself.
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Clinical Development Status

Moleculin has initiated two separate clinical development paths for WP1122:

e COVID-19: A Phase la, randomized, double-blind, placebo-controlled trial (NCT05195723)
was initiated in the United Kingdom to evaluate the safety and pharmacokinetics of WP1122
in healthy volunteers. The company has announced the completion of the single ascending
dose (SAD) and multiple ascending dose (MAD) cohorts, stating that the drug was "safe and
well-tolerated" and that a safe dose has been established. However, specific data on
adverse events and pharmacokinetic parameters have not been released.

o Glioblastoma Multiforme (GBM): In late 2021, the U.S. Food and Drug Administration (FDA)
granted Investigational New Drug (IND) allowance for a Phase 1 study of WP1122 in
patients with GBM. As of the latest available information, this trial is in the planning stages,
and no patient enrollment or results have been announced.

Data Presentation

Due to the lack of publicly available quantitative data from the Phase 1a clinical trial, a detailed
summary in tabular format cannot be provided at this time. Information regarding specific
pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) and a detailed breakdown of adverse
events remain undisclosed.

Experimental Protocols

Detailed protocols for the completed Phase 1a clinical trial (NCT05195723) are not fully public.
The trial design has been described as a dose-escalation study in healthy volunteers, but
specific methodologies for assays and data analysis are not available.

Signaling Pathways and Experimental Workflows

The fundamental mechanism of WP1122 involves the inhibition of the glycolytic pathway. A
simplified representation of this pathway and the action of WP1122 is provided below.
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Mechanism of Action of WP1122.

A diagram illustrating the general workflow of a Phase 1 single ascending dose (SAD) clinical
trial is presented below.
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General Workflow of a Phase 1 Single Ascending Dose Trial.
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In conclusion, while the foundational science and preclinical data for WP1122 are accessible,
the scientific and drug development communities await the public release of detailed
guantitative data from the early-phase clinical trials to fully assess its safety and
pharmacokinetic profile in humans.

 To cite this document: BenchChem. [Early-Phase Clinical Trial Results for WP1122 Remain
Largely Undisclosed]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15600854+#early-phase-clinical-trial-results-for-
wpl122]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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